molecular formula C5H7N3O B14886956 5-Amino-6-methylpyrimidin-2(1H)-one

5-Amino-6-methylpyrimidin-2(1H)-one

Cat. No.: B14886956
M. Wt: 125.13 g/mol
InChI Key: COQNUFNPXZMBQR-UHFFFAOYSA-N
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Description

5-Amino-6-methylpyrimidin-2(1H)-one: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. This compound is characterized by the presence of an amino group at the 5th position, a methyl group at the 6th position, and a keto group at the 2nd position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-methylpyrimidin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-2-butanone with formamide under acidic conditions can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-6-methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: 5-Amino-6-methylpyrimidin-2(1H)-one is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential role in nucleic acid analogs and enzyme inhibitors. It can be used to investigate the mechanisms of enzyme action and nucleic acid interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its structural similarity to nucleotides makes it a candidate for drug design.

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and pharmaceuticals. Its versatility makes it valuable in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Amino-6-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it can mimic natural nucleotides and interfere with nucleic acid synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

    5-Amino-2,4-dihydroxypyrimidine: Similar structure but with hydroxyl groups at the 2nd and 4th positions.

    6-Methyluracil: Similar structure but lacks the amino group at the 5th position.

    5-Amino-2-methylpyrimidine: Similar structure but lacks the keto group at the 2nd position.

Uniqueness: 5-Amino-6-methylpyrimidin-2(1H)-one is unique due to the presence of both an amino group and a keto group on the pyrimidine ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

5-amino-6-methyl-1H-pyrimidin-2-one

InChI

InChI=1S/C5H7N3O/c1-3-4(6)2-7-5(9)8-3/h2H,6H2,1H3,(H,7,8,9)

InChI Key

COQNUFNPXZMBQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC(=O)N1)N

Origin of Product

United States

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